2-((E)-5-((Z)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, commonly known as Epalrestat, is a carboxylic acid derivative classified as an aldose reductase inhibitor. [] It is primarily recognized for its role in scientific research related to diabetic complications, specifically diabetic neuropathy. []
Epalrestat is a synthetic compound primarily recognized for its role as an aldose reductase inhibitor. It is utilized in the management of diabetic complications, particularly diabetic neuropathy and nephropathy. By inhibiting the enzyme aldose reductase, epalrestat helps to reduce the accumulation of sorbitol, a sugar alcohol that can contribute to cellular damage in diabetes. This compound has been the subject of various studies focusing on its efficacy, safety, and potential applications in treating diabetic complications.
Epalrestat was first developed in Japan and has been used clinically since the early 2000s. It is commercially available under various brand names and is often prescribed as part of a comprehensive treatment plan for diabetes-related complications.
Epalrestat falls under the category of aldose reductase inhibitors. Its classification can be further detailed as follows:
The synthesis of epalrestat involves several key steps, primarily focusing on the reaction between 3-carboxymethylrhodanine and α-methylcinnamaldehyde. The following methods have been documented:
The synthesis typically involves refluxing the reactants in a solvent such as acetonitrile or ethanol, followed by crystallization to isolate epalrestat. Yields can vary but are often reported around 65% with appropriate purification steps .
Epalrestat has a molecular formula of CHNOS and features a thiazolidine ring structure. The compound's structure can be represented as follows:
Epalrestat undergoes various chemical reactions primarily related to its function as an aldose reductase inhibitor:
The interactions at the molecular level have been studied using quantum mechanics/molecular mechanics (QM/MM) approaches to understand binding affinities and reaction dynamics .
Epalrestat functions by specifically inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol via NADPH. This process is significant in diabetic patients where excess sorbitol accumulation leads to osmotic and oxidative stress in cells.
Epalrestat is primarily used in clinical settings for:
Epalrestat (5-[(1Z,2E)-2-methyl-3-phenylpro-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine-3-acetic acid) exerts its inhibitory action through precise molecular interactions within the catalytic cleft of aldose reductases. The enzyme's anion-binding pocket (ABP), defined by conserved residues Tyr48, His110, and Trp111 (AKR1B1 numbering) and the nicotinamide ring of NADP⁺, serves as the primary anchoring site for epalrestat's carboxylic acid group [1] [8]. This interaction is stabilized through salt bridge formation with the positively charged nicotinamide moiety and hydrogen bonding with Tyr48 and His110 [8]. Crucially, epalrestat binding induces a distinct conformational change in the flexible loop C region (residues 298-310), particularly around Leu300, but unlike many aldose reductase inhibitors (ARIs), it does not fully open the transient specificity pocket (SP) lined by Trp111, Phe122, and Leu300 [1] [6]. This limited SP engagement contributes to its differential selectivity profile compared to other ARIs.
Structural analyses reveal a key difference in epalrestat binding between AKR1B1 and the closely related AKR1B10 isoform. While both enzymes share high sequence homology (>71% identity), the Trp112 residue (Trp111 in AKR1B1) adopts an alternative conformation in AKR1B10, creating a slightly larger binding cavity that accommodates epalrestat with similar high affinity (nanomolar range) but distinct neighboring residue interactions [6] [8]. This dual inhibition profile is pharmacologically significant given AKR1B10's overexpression in various cancers and role in chemoresistance [6].
Table 1: Key Protein-Inhibitor Interactions in Epalrestat-AKR Complexes
Residue (AKR1B1/AKR1B10) | Interaction Type | Epalrestat Functional Group | Binding Contribution |
---|---|---|---|
Tyr48 (AKR1B1) / Tyr49 (AKR1B10) | Hydrogen bond | Carboxylate oxygen | High (Anchor point) |
His110 (AKR1B1) / His111 (AKR1B10) | Hydrogen bond | Carboxylate oxygen | High (Anchor point) |
Trp111 (AKR1B1) / Trp112 (AKR1B10) | π-π stacking | Benzylidene ring | Moderate |
Leu300 (AKR1B1/AKR1B10) | Hydrophobic contact | Methyl-phenyl group | Moderate |
NADP⁺ nicotinamide | Ionic interaction | Carboxylate | High |
The 2-thioxo-4-thiazolidinone core of epalrestat is fundamental to its high-affinity binding and unique inhibitory kinetics. This planar heterocyclic system positions the exocyclic sulfur atom within van der Waals distance (3.5-3.8 Å) of the catalytic residue Trp111, facilitating favorable hydrophobic interactions without forming direct covalent bonds [6] [8]. Unlike cyclic imide-based inhibitors (e.g., sorbinil, fidarestat) that deeply penetrate the specificity pocket, epalrestat's thiocarbonyl group engages in a distinctive hydrogen bond network with the backbone amide of Leu300 and the side chain of Thr113, partially restricting loop C flexibility [1] [6]. This binding mode results in a competitive inhibition pattern with respect to substrate binding, despite the ordered kinetic mechanism of AKRs where cofactor (NADPH) binds first [8].
Quantum mechanical calculations indicate the electronic polarization of the thiazolidinone ring enhances its interaction with the electron-rich ABP environment. The exocyclic double bond conjugated with the phenyl ring extends this plane, allowing π-electron delocalization that strengthens stacking interactions with Trp111 [1]. This configuration contributes significantly to epalrestat's inhibitory constant (Ki ≈ 72 nM for AKR1B1), which is approximately 10-fold lower than early ARIs like tolrestat [6].
Epalrestat exhibits distinct inhibition kinetics compared to structurally distinct aldose reductase inhibitors. Kinetic analyses reveal epalrestat functions as a mixed-type inhibitor against human recombinant AKR1B1 with Ki = 72 nM and Ki' = 210 nM, indicating preferential binding to the enzyme-NADP⁺ complex but with significant affinity for the free enzyme [6]. This contrasts with fidarestat (SNK-860), a spirosuccinimide derivative, which shows uncompetitive kinetics (Ki = 32 nM) due to exclusive binding to the enzyme-NADP⁺ complex [2] [9]. Ranirestat (AS-3201), another potent spirohydantoin ARI, displays non-competitive inhibition (Ki = 11 nM) suggesting equal affinity for both free and cofactor-bound enzyme forms [9].
The clinical relevance of these kinetic differences manifests in tissue-specific inhibition. Epalrestat demonstrates superior nerve tissue penetration compared to fidarestat in diabetic rat models, achieving sorbitol suppression >80% in sciatic nerves at plasma concentrations of ~2 µM [2]. However, fidarestat exhibits greater catalytic efficiency suppression (kcat/Km reduced by 98% vs. 92% for epalrestat) due to its tighter transition-state binding [9]. Ranirestat shows the most sustained inhibition in nerve tissues (>72 hours post-administration), attributed to its lower dissociation rate constant [9].
Table 2: Comparative Kinetics of Selected Aldose Reductase Inhibitors
Inhibitor | Chemical Class | Ki (nM) (AKR1B1) | Inhibition Mechanism | IC₅₀ (Cell-based) | Clinical Development Status |
---|---|---|---|---|---|
Epalrestat | Carboxylic acid derivative | 72 | Mixed-type | 150 nM | Marketed (Japan, China, India) |
Fidarestat | Spirosuccinimide | 32 | Uncompetitive | 35 nM | Discontinued (Phase III) |
Ranirestat | Spirohydantoin | 11 | Non-competitive | 12 nM | Phase III completed |
Zopolrestat | Carboxylic acid | 8 | Competitive | 22 nM | Discontinued |
Tolrestat | Spirohydantoin | 35 | Mixed-type | 110 nM | Withdrawn |
In hyperglycemic cellular environments (glucose >25 mM), epalrestat effectively suppresses polyol pathway flux by >85% at therapeutic concentrations (1-5 µM), as demonstrated in human retinal pericytes, Schwann cells, and brain microvascular endothelial cells [1] [5]. Quantitative metabolomic studies show epalrestat reduces the glucose-to-sorbitol conversion rate from 4.8 ± 0.7 nmol/mg protein/hour to 0.9 ± 0.2 nmol/mg protein/hour (p<0.001) without significantly altering glycolytic flux or pentose phosphate pathway activity [3] [7]. This selective inhibition occurs because epalrestat's binding affinity for aldose reductase increases 3-fold under high glucose conditions due to cooperative interactions with NADP⁺, whose concentration rises during hyperglycemia [1] [7].
Notably, epalrestat exerts differential effects on fructose production depending on tissue type. In lens epithelial cells, it reduces fructose generation by 92%, whereas in hepatocytes, the reduction is only 65%, suggesting compensatory pathways or differential expression of sorbitol dehydrogenase (SDH), the second enzyme in the polyol pathway [3]. Recent cancer metabolism studies reveal an unexpected role in non-small cell lung cancer (NSCLC), where epalrestat (10 µM) suppresses cancer cell proliferation by 70% through polyol pathway blockade, indicating that tumor cells exploit this pathway for fructose-mediated survival advantages [3].
Epalrestat-mediated aldose reductase inhibition profoundly impacts cellular osmotic balance and redox homeostasis. In human lens epithelial cells under 30 mM glucose, epalrestat (1 µM) reduces intracellular sorbitol accumulation from 38.2 ± 3.1 nmol/mg protein to 5.4 ± 0.8 nmol/mg protein within 24 hours, preventing osmotic swelling and membrane permeability changes [1] [7]. This sorbitol reduction directly correlates with Na⁺/K⁺-ATPase restoration, as demonstrated by 86% recovery of pump activity in epalrestat-treated dorsal root ganglion neurons compared to hyperglycemic controls [1].
Concurrently, epalrestat significantly ameliorates hyperglycemia-induced oxidative stress through multiple mechanisms. By sparing NADPH consumption by aldose reductase, it increases glutathione regeneration capacity by 2.3-fold, elevating reduced glutathione (GSH) levels from 12.4 ± 1.2 nmol/mg protein to 28.7 ± 2.5 nmol/mg protein in renal mesangial cells [1] [4]. Additionally, epalrestat indirectly activates the Nrf2 antioxidant pathway by stabilizing the Nrf2-Keap1 complex, as confirmed through surface plasmon resonance studies showing direct binding to Keap1 cysteine residues (KD = 0.8 µM) [4]. This dual action reduces reactive oxygen species (ROS) production by 75% and lipid peroxidation markers (malondialdehyde) by 68% in neuronal cells under hyperglycemic conditions [4] [5].
Importantly, epalrestat prevents glucose-induced apoptosis in brain microvascular endothelial cells by suppressing the polyol pathway- initiated caspase-3 activation cascade. Treatment reduces cleaved caspase-3 expression by 82% and maintains blood-brain barrier integrity during ischemic insult, as evidenced by 2.3-fold reduction in Evans blue extravasation in cerebral ischemia models [5]. These effects demonstrate epalrestat's multimodal protection against diabetic complications extending beyond osmotic regulation to fundamental redox homeostasis restoration.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7